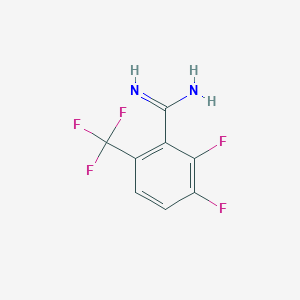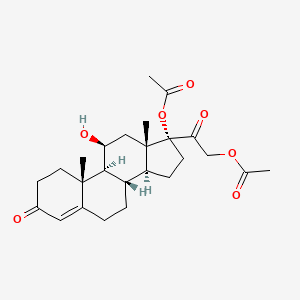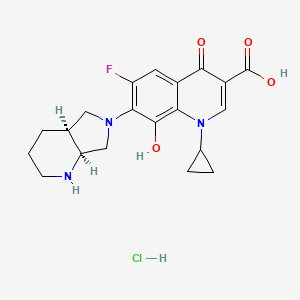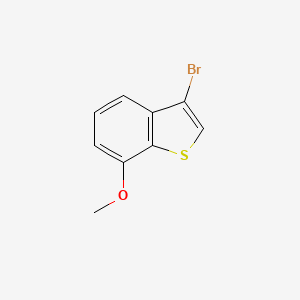![molecular formula C20H38N4O5Si2 B15290369 1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)
1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring and a disiloxane group, making it a subject of interest in both synthetic chemistry and biological research.
准备方法
The synthesis of 1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Protection of hydroxyl groups: The hydroxyl groups of the starting sugar molecule are protected using silylating agents to form the disiloxane group.
Formation of the triazole ring: The protected sugar is then reacted with azide and alkyne precursors under copper-catalyzed conditions to form the triazole ring.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial production methods often involve optimization of these steps to increase yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.
化学反应分析
1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as copper or palladium, and varying temperatures and pressures depending on the specific reaction.
科学研究应用
1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes, potentially inhibiting their activity. The disiloxane group may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.
相似化合物的比较
1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1,2,3-Triacetyl-5-deoxy-D-ribose: This compound is used as an intermediate in the synthesis of nucleoside analogs and has similar protective groups.
3-Deoxy-D-erythro-hexos-2-ulose: Another sugar derivative with applications in organic synthesis and biological research.
The uniqueness of this compound lies in its combination of a triazole ring and a disiloxane group, which imparts distinct chemical and biological properties.
属性
分子式 |
C20H38N4O5Si2 |
|---|---|
分子量 |
470.7 g/mol |
IUPAC 名称 |
1-[(6aR,8R)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C20H38N4O5Si2/c1-12(2)30(13(3)4)26-10-17-16(28-31(29-30,14(5)6)15(7)8)9-18(27-17)24-11-22-20(23-24)19(21)25/h11-18H,9-10H2,1-8H3,(H2,21,25)/t16?,17-,18-/m1/s1 |
InChI 键 |
BROATPLWSARHCT-UKKPGEIXSA-N |
手性 SMILES |
CC(C)[Si]1(OC[C@@H]2C(C[C@@H](O2)N3C=NC(=N3)C(=O)N)O[Si](O1)(C(C)C)C(C)C)C(C)C |
规范 SMILES |
CC(C)[Si]1(OCC2C(CC(O2)N3C=NC(=N3)C(=O)N)O[Si](O1)(C(C)C)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


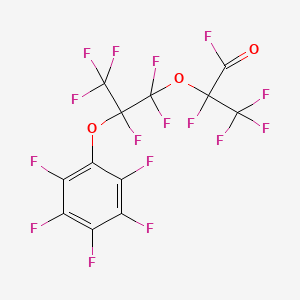
![2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)
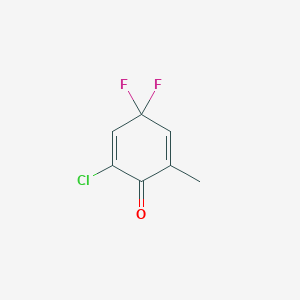

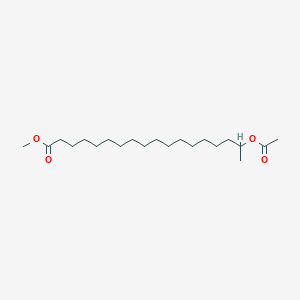
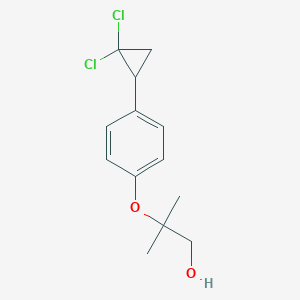

![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)
![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)
